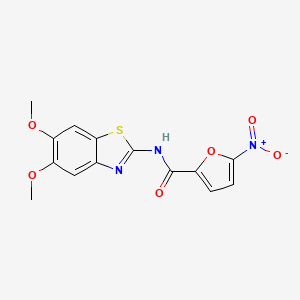

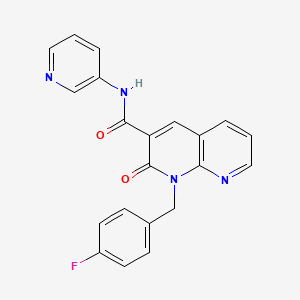

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzothiazole . Benzothiazole is a heterocyclic compound with a structural simplicity and ease of synthesis . It has been thoroughly explored for its therapeutic potential, demonstrating numerous pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

While the specific synthesis process for “N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide” is not available, a similar compound, 2-[5,6-Dimethoxy-1,3-benzothiazol-2-yl]-1H-isoindole-1,3(2H)-dione (3f), was synthesized by stirring a solution of 2-amino-5,6-dimethoxy-1,3-benzothiazole and phthalic anhydride in glacial acetic acid at 130 °C for 7 h under an Ar atmosphere .科学的研究の応用

Anti-Breast Cancer Agent

The benzothiazole nucleus, which is a part of this compound, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . Specifically, benzothiazole-phthalimide hybrids have been screened for their anticancer properties against two human breast cancer cell lines .

Antimicrobial Agent

The compound has shown significant antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Anti-Inflammatory Agent

Benzothiazole derivatives, including this compound, have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant

The benzothiazole nucleus has also shown antioxidant activities . This suggests that the compound could be used in the treatment of diseases caused by oxidative stress.

DNA Damage Agent

The compound has been found to damage the nuclear DNA and trigger the apoptotic process in high metastatic MDA-MB-231 cells . This indicates its potential use in cancer treatment.

Cellular Migration Prevention

The compound has been found to prevent cellular migration , which is a key process in the spread of cancer. This suggests its potential use in preventing the metastasis of cancer cells.

特性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c1-21-9-5-7-11(6-10(9)22-2)24-14(15-7)16-13(18)8-3-4-12(23-8)17(19)20/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJNDLYLDFBCKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2389636.png)

![1,7-dibutyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2389643.png)

![Prop-2-enyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2389649.png)

![3-[4-(dimethylamino)phenyl]-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2389650.png)

![[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2389654.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2389658.png)